2'-Hydroxy-3,4-dimethoxydihydrochalcone

Descripción

Propiedades

IUPAC Name |

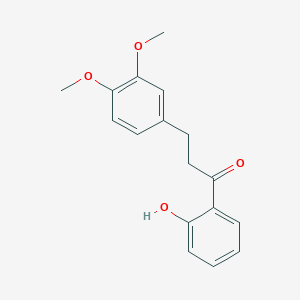

3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-6,8,10-11,18H,7,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPCJRUZFNUAPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=CC=CC=C2O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434637 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86383-39-3 |

Source

|

| Record name | 1-Propanone, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-3,4-dimethoxydihydrochalcone is a dihydrochalcone, a class of natural phenols characterized by a three-carbon bridge connecting two aromatic rings. Dihydrochalcones and their derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, particularly in the fields of medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | N/A |

| Molecular Weight | 286.32 g/mol | N/A |

| Melting Point | 92 °C | N/A |

| Boiling Point | 440.5 ± 40.0 °C (Predicted) | N/A |

| Density | 1.170 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in Dichloromethane and Ethyl Acetate. | N/A |

| pKa | Not experimentally determined. | N/A |

| logP | Not experimentally determined. | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and for building predictive models in drug discovery. The following sections detail standard experimental protocols for key physicochemical parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility data is vital for formulation development and for understanding a compound's behavior in biological fluids.

Protocol: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane, ethyl acetate) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. For a phenolic compound like this compound, the pKa of the hydroxyl group is of primary interest.

Protocol: Spectrophotometric Titration

-

Principle: The UV-Vis absorption spectrum of a phenolic compound changes with its ionization state. By monitoring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol). Aliquots of this stock solution are added to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded. The wavelength at which the maximum difference in absorbance between the protonated and deprotonated forms is observed is selected for analysis.

-

Data Analysis: The absorbance at the selected wavelength is plotted against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its membrane permeability and overall ADME properties.

Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the broader class of chalcones and dihydrochalcones is known to possess significant anti-inflammatory and antioxidant properties.[1][2]

Anti-inflammatory Activity: Many 2'-hydroxychalcone (B22705) derivatives exert their anti-inflammatory effects by modulating key signaling pathways. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[4][5]

Antioxidant Activity: The antioxidant properties of dihydrochalcones are attributed to their ability to scavenge free radicals. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings play a crucial role in this activity.[6][7]

Below is a generalized diagram illustrating the anti-inflammatory signaling pathways commonly modulated by chalcone (B49325) derivatives.

Caption: Anti-inflammatory signaling pathways modulated by 2'-hydroxychalcone derivatives.

Conclusion

This compound presents a scaffold of interest for further investigation in drug discovery and development. This technical guide provides the foundational physicochemical data and standardized experimental protocols necessary for its comprehensive characterization. While specific biological data for this compound is limited, the known activities of related chalcones and dihydrochalcones suggest its potential as an anti-inflammatory and antioxidant agent. Further research is warranted to fully elucidate its biological activities and mechanism of action, which could unlock its therapeutic potential.

References

- 1. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]

- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 6. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2'-Hydroxy-3,4-dimethoxydihydrochalcone

CAS Number: 86383-39-3

Alternative Name: 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)propan-1-one

This technical guide provides a comprehensive overview of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a dihydrochalcone (B1670589) of interest to researchers in drug discovery and development. While this specific compound is not as extensively studied as its chalcone (B49325) precursor, this guide consolidates the available information on its physicochemical properties, synthesis, and potential biological activities based on data from closely related compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | ChemBK[1] |

| Molecular Weight | 286.32 g/mol | ChemBK[1] |

| Melting Point | 92 °C | ChemBK[1] |

| Boiling Point (Predicted) | 440.5 ± 40.0 °C | ChemBK[1] |

| Density (Predicted) | 1.170 ± 0.06 g/cm³ | ChemBK[1] |

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Claisen-Schmidt condensation to form the corresponding chalcone, followed by a selective reduction of the α,β-unsaturated double bond to yield the dihydrochalcone.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone via Claisen-Schmidt Condensation

This procedure is adapted from the synthesis of similar chalcones.

-

Materials:

-

Potassium Hydroxide (KOH) solution (50%)

-

Hydrochloric Acid (HCl), dilute solution

-

Crushed ice

-

Distilled water

-

Procedure:

-

Dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol in a flask.

-

Cool the mixture in an ice bath.

-

Slowly add the 50% KOH solution dropwise to the stirred mixture.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the crude chalcone.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude product from ethanol to obtain pure 2'-Hydroxy-3,4-dimethoxychalcone.

-

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This is a general procedure for the reduction of a chalcone to a dihydrochalcone.

-

Materials:

-

2'-Hydroxy-3,4-dimethoxychalcone

-

Ethanol or Ethyl Acetate (solvent)

-

Palladium on Carbon (Pd/C, 10%) catalyst

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the synthesized 2'-Hydroxy-3,4-dimethoxychalcone in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogenator.

-

Purge the system with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

-

Spectral Data

Detailed experimental spectral data for this compound is not widely available. The following table summarizes the expected and available spectral information.

| Technique | Data for 2'-Hydroxy-3,4-dimethoxychalcone (Precursor) | Expected Data for this compound |

| ¹H NMR | Signals for vinylic protons (α and β protons of the enone system) are present. | Absence of vinylic proton signals. Appearance of two new aliphatic methylene (B1212753) proton signals (triplets) in the range of 2.8-3.5 ppm. |

| ¹³C NMR | Signals for the α and β carbons of the enone system are present. | Absence of the α and β carbon signals of the double bond. Appearance of two new aliphatic carbon signals. |

| IR (Infrared Spectroscopy) | C=C stretching vibration of the enone system. | Absence of the C=C stretching vibration of the enone system. |

| MS (Mass Spectrometry) | Molecular Ion Peak (M⁺) at m/z 284. | Molecular Ion Peak (M⁺) at m/z 286, corresponding to the addition of two hydrogen atoms. |

Biological Activity and Signaling Pathways

While there is a lack of specific studies on the biological activities of this compound, the broader class of chalcones and dihydrochalcones are known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. The biological activities of the precursor, 2'-Hydroxy-3,4-dimethoxychalcone, and other related dihydrochalcones suggest potential areas of investigation for the title compound.

Chalcones are known to modulate various signaling pathways. For instance, some chalcones have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammation.

Putative Signaling Pathway: Anti-inflammatory Action

Based on the known mechanisms of similar chalcones, this compound could potentially exert anti-inflammatory effects by modulating the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT or WST-1)

-

-

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

-

LPS Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A negative control group (no LPS stimulation) should also be included.

-

Nitrite (B80452) Measurement (Griess Assay):

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

-

Cell Viability Assay:

-

After collecting the supernatant for the Griess assay, assess the viability of the remaining cells using an MTT or WST-1 assay according to the manufacturer's instructions. This is crucial to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

-

-

References

Unveiling the Landscape of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of chalcones, with a specific focus on the synthetic compound 2'-Hydroxy-3,4-dimethoxydihydrochalcone. While extensive research has been conducted on the synthesis and biological activities of various chalcone (B49325) derivatives, current scientific literature does not indicate that this compound is a naturally occurring compound.

This guide provides an in-depth overview of structurally related, naturally occurring dihydrochalcones, their known botanical sources, and general methodologies for their extraction and isolation. Furthermore, it delves into the biological activities and associated signaling pathways of these related compounds, offering valuable insights into the potential therapeutic applications of this compound.

Natural Sources of Structurally Related Dihydrochalcones

While this compound has not been identified from natural sources, a variety of structurally similar dihydrochalcones have been isolated from different plant species. The following table summarizes these compounds and their botanical origins.

| Compound Name | Natural Source(s) | Reference(s) |

| 2',4'-Dihydroxy-4,6'-dimethoxydihydrochalcone | Iryanthera juruensis, Iryanthera sagotiana | [1][2] |

| 2'-Hydroxy-4',6'-dimethoxy-3'-methyldihydrochalcone | Syzygium samarangense | [3] |

| 2',4'-Dihydroxy-6'-methoxy-3'-methylchalcone | Syzygium samarangense, Syzygium nervosum, Comptonia peregrina | [4] |

| 2′,4′-Dihydroxy-6′-methoxy-3,4-methylenedioxydihydrochalcone | Iryanthera sagotiana | [2] |

| 2′,4′,6′-Trihydroxy-4-methoxydihydrochalcone | Iryanthera laevis | [2] |

General Experimental Protocols for Isolation of Dihydrochalcones

The isolation of dihydrochalcones from plant matrices typically involves a series of extraction and chromatographic steps. The following is a generalized protocol based on methodologies reported for similar compounds.

Extraction

-

Plant Material Preparation : The air-dried and powdered plant material (e.g., leaves, bark, or roots) is subjected to extraction.

-

Solvent Extraction : Maceration or Soxhlet extraction is commonly employed using solvents of increasing polarity, such as hexane (B92381), dichloromethane, ethyl acetate (B1210297), and methanol (B129727). This sequential extraction helps to fractionate compounds based on their polarity.

Chromatographic Separation

-

Column Chromatography : The crude extracts are subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for instance, a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate fractions of varying polarities.

-

Thin Layer Chromatography (TLC) : TLC is used to monitor the separation process and to identify fractions containing compounds of interest, often visualized under UV light or by using a spraying reagent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification of the isolated compounds, Prep-HPLC with a suitable stationary phase (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) is often employed to yield pure dihydrochalcones.

Structure Elucidation

The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons.

-

Mass Spectrometry (MS) : Techniques such as ESI-MS are used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To study the electronic transitions within the molecule.

Biological Activities and Signaling Pathways of Related Chalcones

Chalcones and their dihydro-derivatives exhibit a wide range of biological activities. The following sections describe the known activities of compounds structurally related to this compound.

Anti-inflammatory Activity

Several 2'-hydroxychalcone (B22705) derivatives have demonstrated potent anti-inflammatory effects. For example, 2′,6′-dihydroxy-4′-methoxydihydrochalcone has been shown to modulate the inflammatory response by reducing the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α from macrophages and by blocking the cleavage of CD62L in neutrophils.[5] The anti-inflammatory actions of many chalcones are mediated through the inhibition of the NF-κB signaling pathway.

Effects on Melanogenesis

A study on 2′-hydroxy-3,6′-dimethoxychalcone demonstrated its ability to alleviate α-MSH-induced melanogenesis in B16F10 melanoma cells.[6] The compound was found to decrease melanin (B1238610) content and intracellular tyrosinase activity by downregulating the expression of key melanogenic proteins such as tyrosinase, TRP-1, and TRP-2. This effect is mediated through the modulation of several signaling pathways, including the upregulation of ERK and PI3K/Akt phosphorylation and the downregulation of p38, JNK, and PKA phosphorylation.[6]

Conclusion

While this compound is not a known natural product, the study of its naturally occurring structural analogs provides a strong foundation for understanding its potential biological activities. The diverse pharmacological effects of related dihydrochalcones, particularly their anti-inflammatory and melanogenesis-inhibiting properties, suggest that this compound could be a promising candidate for further investigation in the development of novel therapeutic agents. This guide provides researchers with the necessary background and methodological framework to explore the synthesis, characterization, and biological evaluation of this and other related chalcone derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Spasmolytic flavonoids from Syzygium samarangense (Blume) Merr. & L.M. Perry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2',4'-Dihydroxy-6'-methoxy-3'-methylchalcone | C17H16O4 | CID 73097563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response | Semantic Scholar [semanticscholar.org]

- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2'-Hydroxy-3,4-dimethoxydihydrochalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. While direct experimental data for this specific dihydrochalcone (B1670589) is limited in published literature, this document extrapolates its characteristics from its unsaturated precursor, 2'-Hydroxy-3,4-dimethoxychalcone, and related dihydrochalcone compounds.

Molecular Structure and Properties

Dihydrochalcones are a class of flavonoids characterized by two aromatic rings linked by a three-carbon aliphatic bridge. They are structurally related to chalcones but lack the α,β-unsaturated double bond in the bridge. This saturation significantly alters the molecule's three-dimensional conformation and can influence its biological activity.

The structure of this compound is predicted by the saturation of the double bond in its chalcone (B49325) analog. The core chemical properties are derived from its molecular formula.

Image: The chemical structures of 2'-Hydroxy-3,4-dimethoxychalcone and its dihydrochalcone derivative. (Image generation is not supported in this format, but a visual representation would show the chalcone with a C=C double bond in the bridge and the dihydrochalcone with a C-C single bond in the same position.)

Data Presentation: Molecular Properties

The quantitative data for both the chalcone and its dihydro- derivative are summarized below. The properties for the dihydrochalcone are calculated based on its molecular formula, which contains two additional hydrogen atoms compared to the chalcone.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2'-Hydroxy-3,4-dimethoxychalcone | C₁₇H₁₆O₄ | 284.31[1][2][3][4][5][6][7] |

| This compound | C₁₇H₁₈O₄ | 286.32 (Calculated) |

Experimental Protocols: Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. First, the precursor chalcone is synthesized via a Claisen-Schmidt condensation, followed by a selective reduction of the carbon-carbon double bond.

Step 1: Synthesis of 2'-Hydroxy-3,4-dimethoxychalcone

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aromatic aldehyde (3,4-dimethoxybenzaldehyde) and an aromatic ketone (2'-hydroxyacetophenone).[1]

Materials:

-

Ethanol or Methanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Hydrochloric Acid (HCl), dilute solution

-

Crushed ice

-

Distilled water

Protocol:

-

Preparation of Reactants: In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.

-

Catalyst Addition: Prepare a 40-50% aqueous solution of NaOH. Cool the flask containing the reactant solution in an ice bath and add the NaOH solution dropwise with continuous stirring.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours.

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice.

-

Precipitation: Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the chalcone to precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove impurities. The crude product can be further purified by recrystallization from ethanol.

Step 2: Reduction to this compound

The conversion of the chalcone to a dihydrochalcone is achieved by catalytic hydrogenation, which selectively reduces the ethylenic double bond without affecting the carbonyl group or aromatic rings.

Materials:

-

2'-Hydroxy-3,4-dimethoxychalcone (synthesized in Step 1)

-

Palladium on carbon (Pd/C, 10%) catalyst

-

Ethyl acetate (B1210297) or Ethanol (as solvent)

-

Hydrogen gas (H₂) source

Protocol:

-

Reaction Setup: Dissolve the synthesized chalcone in ethyl acetate in a suitable hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Seal the vessel and flush it with hydrogen gas. Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress by TLC until the starting chalcone spot is no longer visible.

-

Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed using column chromatography if necessary.

Biological Activity and Potential Signaling Pathways

For instance, 2',6'-dihydroxy-4'-methoxydihydrochalcone has been shown to exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines like IL-1β and TNF, as well as nitrite (B80452) levels in vitro.[8][9] It also reduced neutrophil migration in vivo, a key process in the inflammatory response.[8] Other studies have highlighted the potential of dihydrochalcones in improving cognitive deficits in models of Alzheimer's disease, partly by inhibiting acetylcholinesterase and reducing oxidative stress.[10]

Based on this evidence, it is plausible that this compound could modulate inflammatory signaling pathways. A potential mechanism involves the inhibition of transcription factors like NF-κB, which is a master regulator of inflammatory gene expression.

Conclusion

This compound is a flavonoid with predicted molecular properties based on its well-documented chalcone precursor. Its synthesis can be reliably achieved through a two-step process of Claisen-Schmidt condensation followed by catalytic hydrogenation. Based on the activities of structurally similar dihydrochalcones, this compound presents a promising scaffold for further investigation, particularly for its potential anti-inflammatory and neuroprotective effects. Future research should focus on the direct synthesis and biological evaluation of this molecule to validate these inferred properties and explore its therapeutic potential.

References

- 1. 2'-Hydroxy-3,4-dimethoxychalcone | 19152-36-4 | FH66765 [biosynth.com]

- 2. 2'-hydroxy-3',4'-dimethoxychalcone | 82964-34-9 [chemicalbook.com]

- 3. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 4. 3,4-DIMETHOXY-2'-HYDROXYCHALCONE | 19152-36-4 [chemicalbook.com]

- 5. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-2'-Hydroxy-3,4-dimethoxychalcone | CymitQuimica [cymitquimica.com]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass Spectrometry Analysis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 2'-Hydroxy-3,4-dimethoxydihydrochalcone. Due to the limited availability of direct experimental mass spectra for this specific compound in the public domain, this guide outlines a theoretical fragmentation pathway based on established principles of dihydrochalcone (B1670589) mass spectrometry. The provided experimental protocols are representative of the methodologies typically employed for the analysis of such compounds.

Introduction to this compound

This compound is a flavonoid, a class of natural products known for their diverse biological activities. Dihydrochalcones are structurally characterized by two aromatic rings (A and B) linked by a three-carbon aliphatic chain. The presence of hydroxyl and methoxy (B1213986) functional groups significantly influences their chemical properties and biological functions, making them of interest in pharmaceutical and nutraceutical research. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of these compounds.

Proposed Fragmentation Pathway

The mass spectrometric fragmentation of dihydrochalcones is distinct from that of their unsaturated counterparts, chalcones. The fragmentation of this compound is expected to be initiated by ionization, most commonly through electrospray ionization (ESI), followed by collision-induced dissociation (CID). The proposed fragmentation pattern is primarily driven by the cleavage of the aliphatic chain and rearrangements involving the functional groups.

A key characteristic of dihydrochalcone fragmentation is the neutral loss of a water molecule (H₂O), particularly when a hydroxyl group is present on the A-ring. Additionally, methoxylated dihydrochalcones can exhibit the loss of a methyl radical (•CH₃). Cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) group is a common fragmentation route, leading to the formation of characteristic product ions corresponding to the A- and B-rings.

Below is a diagram illustrating the proposed primary fragmentation pathway for this compound.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the theoretical mass-to-charge ratios (m/z) for the parent ion and the proposed major fragment ions of this compound in negative ion mode.

| Ion Species | Proposed Structure | Theoretical m/z |

| [M-H]⁻ | Deprotonated parent molecule | 287.1232 |

| [M-H-H₂O]⁻ | Loss of water from the parent ion | 269.1127 |

| [M-H-CH₃]⁻ | Loss of a methyl radical from the parent ion | 272.0998 |

| Fragment 1 | Ion corresponding to the deprotonated A-ring fragment | 137.0603 |

| Fragment 2 | Ion corresponding to the B-ring fragment | 151.0759 |

Experimental Protocols

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations for calibration curves and quality control samples.

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue extracts), employ appropriate extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.

4.2. Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable for the separation of flavonoids.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over several minutes to elute the analyte.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

4.3. Mass Spectrometry

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often preferred for phenolic compounds.

-

Capillary Voltage: 3.0 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 500 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the specific transitions of interest (typically 10-30 eV).

-

Data Acquisition: Full scan mode for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

The following diagram outlines a typical experimental workflow for LC-MS/MS analysis.

Caption: General workflow for LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is currently scarce, the proposed fragmentation pathway, based on the known behavior of dihydrochalcones, offers a valuable framework for the identification and structural elucidation of this compound. The detailed experimental protocols serve as a practical starting point for researchers and scientists in developing and validating analytical methods for this and structurally related molecules. Further experimental studies are warranted to confirm the proposed fragmentation patterns and to fully characterize the mass spectrometric behavior of this compound.

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 2'-Hydroxy-3,4-dimethoxydihydrochalcone

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2'-Hydroxy-3,4-dimethoxydihydrochalcone, a dihydrochalcone (B1670589) derivative of interest to researchers, scientists, and professionals in drug development. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this document furnishes available information, presents data on structurally related compounds for comparative analysis, and offers detailed experimental protocols for determining these critical parameters.

Physicochemical Properties and Qualitative Solubility

This compound is a solid with a melting point of 92°C.[1] Initial assessments indicate its solubility in organic solvents such as dichloromethane (B109758) and ethyl acetate.[1] A summary of its basic physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₄ | ChemBK[1] |

| Molar Mass | 286.32 g/mol | ChemBK[1] |

| Melting Point | 92 °C (from ethanol) | ChemBK[1] |

| Qualitative Solubility | ||

| Dichloromethane | Soluble | ChemBK[1] |

| Ethyl Acetate | Soluble | ChemBK[1] |

Table 1. Physicochemical Properties and Qualitative Solubility of this compound.

Quantitative Solubility: A Case Study with Naringin (B1676962) Dihydrochalcone

To provide a quantitative perspective on the solubility of dihydrochalcones, this guide presents data for a related compound, naringin dihydrochalcone. A study by Tang & Yan (2016) systematically measured its solubility in various solvents at different temperatures.[2][3][4] This data, summarized in Table 2, can serve as a valuable reference for researchers investigating the solubility of this compound. The solubility of naringin dihydrochalcone was observed to increase with rising temperatures in the tested solvents.[2][3][4]

| Solvent | Temperature (K) | Molar Fraction (10³) |

| Water | 283.2 | 0.019 |

| 293.2 | 0.027 | |

| 303.2 | 0.038 | |

| 313.2 | 0.053 | |

| 323.2 | 0.073 | |

| Ethyl Acetate | 283.2 | 0.021 |

| 293.2 | 0.030 | |

| 303.2 | 0.043 | |

| 313.2 | 0.061 | |

| 323.2 | 0.086 | |

| Methanol + Water (20% methanol) | 283.2 | 0.13 |

| 293.2 | 0.18 | |

| 303.2 | 0.25 | |

| 313.2 | 0.35 | |

| 323.2 | 0.49 | |

| Ethanol + Water (20% ethanol) | 283.2 | 0.11 |

| 293.2 | 0.15 | |

| 303.2 | 0.21 | |

| 313.2 | 0.29 | |

| 323.2 | 0.41 |

Table 2. Molar Fraction Solubility of Naringin Dihydrochalcone in Various Solvents at Different Temperatures. (Data adapted from Tang & Yan, 2016)[2][3][4]

Stability Profile: Insights from Related Dihydrochalcones

Research on NHDC in aqueous solutions has shown that its degradation follows pseudo-first-order kinetics.[5] The stability of NHDC is significantly influenced by pH, with maximum stability observed in the pH range of 3-5.[5] This pH-dependent stability is a critical consideration for the formulation of liquid preparations containing dihydrochalcones. For instance, in a lemonade system, the stability of NHDC is notable.

Furthermore, a study on a ready-to-drink beverage containing honeybush (which includes dihydrochalcones) identified 3',5'-Di-β-d-glucopyranosyl-3-hydroxyphloretin as one of the more labile compounds, highlighting the importance of stability testing for specific formulations.[6]

Based on these findings, it is recommended that stability studies for this compound focus on its degradation kinetics across a range of pH values, particularly under acidic and neutral conditions, and at various temperatures to establish its shelf-life and optimal storage conditions.

Experimental Protocols

To facilitate the determination of the solubility and stability of this compound, this section provides detailed, standardized experimental protocols.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to accurately quantify the decrease of the active pharmaceutical ingredient (API) over time without interference from its degradation products.[12][13][14][15]

Objective: To develop and validate a stability-indicating HPLC method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

-

Oxidizing agent (e.g., H₂O₂)

-

HPLC system with a UV detector or a mass spectrometer

-

Photostability chamber

-

Oven

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products. Key parameters to optimize include the column, mobile phase composition (isocratic or gradient), flow rate, and detection wavelength.

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions to generate degradation products. These conditions typically include:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Alkaline Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature or an elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solution to UV and visible light in a photostability chamber.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines. This includes assessing specificity (peak purity of the parent drug in the presence of degradants), linearity, accuracy, precision, and robustness.

-

Stability Study: Prepare solutions of this compound in the desired formulation or solvent systems. Store the samples under defined conditions (e.g., different temperatures and humidity levels) for specified durations. At each time point, analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics and calculate the shelf-life of the compound under the tested conditions.

Figure 2. Logical workflow for a stability study using a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While quantitative data for this specific molecule is limited, the provided qualitative information, comparative data for related dihydrochalcones, and detailed experimental protocols offer a robust framework for its characterization. The successful formulation and development of any drug candidate hinge on a thorough understanding of these fundamental physicochemical properties. The methodologies outlined herein will empower researchers to generate the necessary data to advance their investigations into the potential therapeutic applications of this compound.

References

- 1. This compound [chembk.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Neohesperidin Dihydrochalcone Stability in Aqueous Buffer Solutions | Semantic Scholar [semanticscholar.org]

- 6. Stability of labile xanthones and dihydrochalcones in a ready-to-drink honeybush beverage during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development, optimisation and validation of a stability-indicating HPLC method of achyrobichalcone quantification using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Core Mechanism of Action of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: An In-depth Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of 2'-Hydroxy-3,4-dimethoxydihydrochalcone is limited in publicly available scientific literature. This guide, therefore, presents a projected mechanism of action based on a comprehensive analysis of structurally related chalcones and dihydrochalcones. The information herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, guiding future experimental design and hypothesis testing.

Executive Summary

This compound is a member of the dihydrochalcone (B1670589) subclass of flavonoids, which are known for a wide array of biological activities. While this specific molecule is not extensively studied, analysis of its structural analogs suggests a multi-faceted mechanism of action primarily centered around anti-inflammatory, antioxidant, and anti-proliferative effects. The core activities likely involve the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt, along with the regulation of cellular processes like autophagy and apoptosis. The presence of the 2'-hydroxyl group and the dimethoxy substitutions on the B-ring are critical determinants of its bioactivity.

Predicted Core Mechanisms of Action

Based on studies of closely related compounds, the mechanism of action for this compound is likely to be a composite of the following:

Anti-inflammatory Activity

The anti-inflammatory effects of related chalcones are well-documented and are likely a primary mode of action for this compound. This is predicted to occur through the inhibition of pro-inflammatory signaling pathways.

-

NF-κB Pathway Inhibition: Structurally similar chalcones have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[1] This is often achieved by preventing the degradation of the inhibitor of κB (IκB), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[2] The consequence is a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

-

MAPK Pathway Modulation: Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial in mediating inflammatory responses. Related chalcones have demonstrated the ability to inhibit the phosphorylation of p38 and JNK, which are involved in the production of inflammatory mediators.[2][4]

Antioxidant Activity

The antioxidant properties of chalcones and dihydrochalcones are attributed to their ability to scavenge free radicals and chelate metals. The 2'-hydroxyl group is considered an essential pharmacophore for the radical scavenging potential of dihydrochalcones.

-

Direct Radical Scavenging: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS).[1]

-

Inhibition of Lipid Peroxidation: By scavenging free radicals, 2'-hydroxychalcones can inhibit lipid peroxidation, a key process in cellular damage.[5]

Anti-proliferative and Pro-apoptotic Activity

Several dihydrochalcone derivatives have exhibited anti-cancer properties by inducing cell cycle arrest, autophagy, and apoptosis.

-

Induction of Autophagy: The structurally similar Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone has been shown to induce autophagy in gastric cancer cells, as evidenced by the formation of autophagosomes and the upregulation of autophagy-related proteins like Beclin-1, Atg5, and Atg7.[6] This process appears to be mediated through the ROS/MEK/ERK signaling pathway.[6]

-

Induction of Apoptosis: Chalcones can trigger mitochondria-mediated apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[7] This leads to the activation of caspases, ultimately resulting in programmed cell death.

-

PI3K/Akt/mTOR Pathway Inhibition: Some chalcone (B49325) derivatives have been shown to suppress cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.[7]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data from studies on chalcone and dihydrochalcone analogs. This data provides a reference for the potential potency of this compound.

Table 1: Anti-proliferative Activity of a Related Chalcone

| Compound | Cell Lines | IC50 (µM) | Reference |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226, MM.1S, U266 | 25.97, 18.36, 15.02 | [7] |

Table 2: Inhibition of Inflammatory Mediators by Related Chalcones

| Compound | Mediator | Cell Line | Inhibition | Concentration | Reference |

| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | NO, TNF-α, IL-1β, IL-6 | RAW 264.7 | Dose-dependent | Not specified | [2] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | NO | RAW 264.7 | ~83.95% | 20 µM | [8] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | IL-6 | RAW 264.7 | ~83.12% | 20 µM | [8] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | IL-1β | RAW 264.7 | ~68.52% | 20 µM | [8] |

| 2′-hydroxy-4′,6′-dimethoxychalcone | TNF-α | RAW 264.7 | ~91.64% | 20 µM | [8] |

Table 3: Antioxidant Activity of a Related Chalcone

| Compound | Assay | % Inhibition | Concentration | Reference |

| 2-DMC (a 2'-hydroxy-dimethoxychalcone) | Oedema formation | 27.0 - 78.9% | Not specified | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or cancer cell lines) in a 96-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Culture and Treatment: Culture RAW 264.7 cells in a 96-well plate and treat with the test compound in the presence of an inflammatory stimulus like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]

- 2. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalcone inhibits cell proliferation, invasion, and migration in gastric cancer in part via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Biological Activity of 2'-Hydroxy-3,4-dimethoxydihydrochalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2'-Hydroxy-3,4-dimethoxydihydrochalcone and its derivatives. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Chalcones and their dihydro-derivatives are a class of open-chain flavonoids widely distributed in the plant kingdom. They are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological properties, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. The this compound core structure has emerged as a particularly promising template for the development of novel therapeutic agents. The presence of the 2'-hydroxyl group and the 3,4-dimethoxy substitution pattern on the aromatic rings significantly influences the biological profile of these compounds. This guide focuses on the synthesis, biological evaluation, and mechanism of action of this specific class of dihydrochalcones.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing this compound derivatives is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted 3,4-dimethoxybenzaldehyde (B141060). The resulting α,β-unsaturated chalcone (B49325) can then be selectively reduced to the corresponding dihydrochalcone.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, with anti-inflammatory and antioxidant effects being the most prominent. The following tables summarize the quantitative data for various derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Table 1: Inhibition of Inflammatory Mediators and Enzymes by this compound Derivatives

| Compound/Derivative | Target | Assay | IC50 / % Inhibition | Reference |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Phospholipase A2 | Enzymatic Assay | Concentration-dependent inhibition | [1] |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Thromboxane B2 (TXB2) Generation | Human Platelet Assay | Concentration-dependent inhibition | [1] |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Leukotriene B4 (LTB4) Release | Human Neutrophil Assay | Reduction observed | [1] |

| Fluorinated dimethoxy- and trimethoxychalcone derivatives | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC50 in the submicromolar range (e.g., 30 nM for compound 17) | [2] |

| 2'-methoxy-3,4-dichlorochalcone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | IC50 = 7.1 µM | [3] |

| Chalcone with 2',6'-dimethoxylation | Prostaglandin E2 (PGE2) Production | RAW 264.7 macrophage cell line | IC50 in the submicromolar range | [4] |

| Chalcone derivative 4b | COX-2 | In vitro enzyme assay | IC50 = 1.933 µM | [5] |

| Chalcone derivative 4b | 5-Lipoxygenase (5-LOX) | In vitro enzyme assay | IC50 = 2.112 µM | [5] |

| Chalcone derivative 4b | iNOS | LPS-stimulated RAW cells | IC50 = 114.18 nM | [5] |

| Chalcone derivative 4b | PGE2 | LPS-stimulated RAW cells | IC50 = 37.13 nM | [5] |

| Chalcone derivative 4b | TNF-α | LPS-stimulated RAW cells | IC50 = 58.15 nM | [5] |

Antioxidant Activity

The antioxidant capacity of these derivatives is often evaluated by their ability to scavenge free radicals and inhibit lipid peroxidation.

Table 2: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | IC50 / % Scavenging | Reference |

| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | Enzymic Lipid Peroxidation | Inhibition observed | [1] |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone | Enzymic Lipid Peroxidation | Inhibition observed | [1] |

| 2',5'-dihydroxy-3,4-dimethoxy chalcone | DPPH Radical Scavenging | Highest activity among tested derivatives | [6] |

| 2',4'-dihydroxy-3,4-dimethoxychalcone | Superoxide Radical Scavenging | Weaker scavenger than butein | [7] |

| Chalcone 4b (with two hydroxyl groups on ring B) | DPPH Radical Scavenging | 82.4% scavenging ability | [8] |

| Chalcone 4b (with two hydroxyl groups on ring B) | Lipid Peroxidation Inhibition | 82.3% inhibition | [8] |

Mechanisms of Action: Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The inhibition of pro-inflammatory pathways such as NF-κB and MAPK is a key mechanism underlying their anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark.

-

Prepare a series of concentrations of the test compound in methanol.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

-

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

-

Griess Reagent Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of inhibition of NO production.

-

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.

-

Reagent Preparation:

-

Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

-

Prepare a substrate solution of linoleic acid.

-

Prepare various concentrations of the test compound.

-

-

Assay Procedure:

-

In a quartz cuvette, mix the enzyme solution with the test compound and incubate for a few minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

-

Data Analysis:

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor.

-

Determine the IC50 value from a dose-response curve.

-

Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Release Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the quantification of specific inflammatory mediators like PGE2 and LTB4 in cell culture supernatants. The general protocol is as follows:

-

Sample Collection:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages for PGE2, human neutrophils for LTB4) and treat them with the test compound and a stimulus (e.g., LPS or calcium ionophore A23187).

-

Collect the cell culture supernatant.

-

-

ELISA Procedure:

-

Follow the specific instructions provided with the commercial ELISA kit. This typically involves adding samples and standards to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.

-

-

Data Analysis:

-

Measure the absorbance at the recommended wavelength.

-

Generate a standard curve and calculate the concentration of the mediator in the samples.

-

Determine the percentage of inhibition of mediator release.

-

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of the anti-inflammatory activity of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant anti-inflammatory and antioxidant potential. Their mechanism of action, involving the modulation of key signaling pathways like NF-κB and MAPK, makes them attractive candidates for further investigation and development as therapeutic agents for a variety of inflammatory conditions. This guide provides a foundational resource for researchers to design and conduct further studies to explore the full therapeutic potential of this chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the 2'-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2'-Hydroxy-3,4-dimethoxydihydrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxy-3,4-dimethoxydihydrochalcone is a flavonoid derivative belonging to the dihydrochalcone (B1670589) subclass. While research specifically focused on this molecule is emerging, the broader family of chalcones and dihydrochalcones is well-regarded for a wide array of biological activities, suggesting significant therapeutic potential. This technical guide consolidates the current understanding of this compound and its closely related analogs, focusing on its potential therapeutic targets. This document outlines its known biological effects, summarizes key quantitative data, provides detailed experimental methodologies for its evaluation, and visualizes associated signaling pathways. Given the limited data available for the specific dihydrochalcone, this guide incorporates information from its unsaturated counterpart, 2'-Hydroxy-3,4-dimethoxychalcone, and other structurally similar chalcones to provide a comprehensive overview of its probable mechanisms of action and therapeutic utility.

Introduction

Chalcones and their hydrogenated derivatives, dihydrochalcones, are a class of plant-derived polyphenolic compounds that have garnered considerable attention in medicinal chemistry. Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system (or a saturated one in dihydrochalcones), serves as a privileged scaffold for drug discovery. These compounds have been reported to exhibit a multitude of pharmacological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.

This compound, with its specific substitution pattern of a hydroxyl group at the 2' position and two methoxy (B1213986) groups at the 3 and 4 positions, is of particular interest. The presence and position of these functional groups are known to significantly influence the molecule's biological activity. This guide aims to provide a detailed technical overview of the potential therapeutic targets of this compound, drawing from available literature on it and its close structural relatives.

Potential Therapeutic Targets and Biological Activities

Based on studies of this compound and its analogs, several key therapeutic areas and molecular targets have been identified.

Anti-inflammatory Activity

Chalcones are well-documented for their anti-inflammatory properties, and this compound is predicted to share this activity. The primary mechanisms involve the modulation of key inflammatory signaling pathways.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammation, the NF-κB pathway is a likely target. Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, iNOS, and COX-2.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascades (including ERK, JNK, and p38) are also crucial in the inflammatory response. Inhibition of p38 and JNK phosphorylation by related chalcones has been observed, leading to a reduction in inflammatory mediators.

-

Enzyme Inhibition: Direct inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) is another potential mechanism.

Anticancer Activity

The anticancer potential of chalcones is a significant area of research. The proposed mechanisms for this compound and its analogs include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and production of reactive oxygen species (ROS).

-

Cell Cycle Arrest: The ability to halt the cell cycle, often at the G2/M phase, is a common feature of anticancer chalcones. This prevents the proliferation of cancer cells.

-

Inhibition of Pro-survival Signaling Pathways: Key pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, are often inhibited by chalcones. For instance, a related chalcone, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway in hepatocellular carcinoma cells[1].

-

Anti-angiogenic Effects: Some chalcones can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Neuroprotective Effects

Emerging evidence suggests that chalcones may have a role in protecting against neurodegenerative diseases.

-

Antioxidant Activity: The phenolic hydroxyl group in this compound suggests it may possess antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress, a key factor in neurodegeneration.

-

Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy, has been reported for some 2'-hydroxychalcones[2].

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analogs. It is important to note the specific compound tested in each case.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Cell Line/System | IC50 / % Inhibition | Reference |

| 2'-Hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone | LTB4 release from human neutrophils | Human neutrophils | Reduced LTB4 release | [3] |

| 2'-Hydroxy-3',4',3,4-tetramethoxychalcone | Synovial human recombinant phospholipase A2 activity | Enzyme assay | Concentration-dependent inhibition | [3] |

| 2'-Hydroxy-3',4',3,4-tetramethoxychalcone | Human platelet TXB2 generation | Human platelets | Concentration-dependent inhibition | [3] |